molecular formula C8H7Br2NO2 B8097294 2-Amino-3,5-dibromo-4-methyl-benzoic acid

2-Amino-3,5-dibromo-4-methyl-benzoic acid

Cat. No.: B8097294
M. Wt: 308.95 g/mol
InChI Key: WPKLQGZUEKZVKQ-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-4-methyl-benzoic acid is an organic compound characterized by the presence of an amino group (-NH2), two bromine atoms, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid typically involves the bromination of 4-methyl-benzoic acid followed by the introduction of an amino group. The bromination step can be achieved using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The subsequent amination can be performed using ammonia or an amine source under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromo-4-methyl-benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of different substituted benzoic acids or their derivatives.

Scientific Research Applications

2-Amino-3,5-dibromo-4-methyl-benzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in biological studies to investigate the effects of bromination and amination on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3,5-dibromo-4-methyl-benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Amino-4,5-dibromo-3,6-dimethyl-benzoic acid

  • 2,5-Dibromobenzoic acid

Uniqueness: 2-Amino-3,5-dibromo-4-methyl-benzoic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

2-amino-3,5-dibromo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKLQGZUEKZVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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